molecular formula C12H13N3O4S B2824206 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide CAS No. 330677-45-7

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide

Cat. No.: B2824206
CAS No.: 330677-45-7
M. Wt: 295.31
InChI Key: TYOWNJINVJUNCT-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in PET Studies

  • The compound N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a highly selective inhibitor for glycogen synthase kinase-3beta, was synthesized for cerebral positron emission tomography (PET) studies, highlighting its potential use in brain research and imaging applications (Vasdev et al., 2005).

Antimicrobial Activity

  • Imino-4-methoxyphenol thiazole-derived Schiff bases showed moderate activity against bacteria and fungi, indicating potential applications in developing antimicrobial agents (Vinusha et al., 2015).

Photophysical Studies

  • A study on thiazole-based fluorophores containing nitro groups explored the influence of regioisomerism on photophysical properties, providing insights into dye design and applications in fluorescence-based technologies (Habenicht et al., 2015).

Synthesis and Antiproliferative Testing

  • Research involving the synthesis of lakshminine, a compound structurally related to oxoisoaporphine alkaloids, and its testing for antiproliferative activity against human solid tumor cell lines suggests potential applications in cancer research (Castro-Castillo et al., 2010).

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-6(2)11(16)14-12-13-10-8(19-3)4-7(15(17)18)5-9(10)20-12/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWNJINVJUNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.